molecular formula C15H15ClN4O2 B2756185 N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097915-00-7

N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No. B2756185
CAS RN: 2097915-00-7
M. Wt: 318.76
InChI Key: ZEFHCLSFMFTSDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine, also known as CZC-54252, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine are the dopamine D2 receptor and the 5-HT3 receptor . These receptors play crucial roles in neurotransmission, affecting various physiological functions such as mood, reward, nausea, and emesis.

Mode of Action

The compound interacts with its targets by binding to the dopamine D2 and 5-HT3 receptors. The introduction of a methyl group on the nitrogen atom at the 4-position and/or modification of the substituent at the 5-position of the 4-amino-5-chloro-2-methoxybenzoyl moiety enhances the binding affinity of the compound to these receptors .

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2/c1-22-13-3-2-10(16)6-12(13)15(21)20-7-11(8-20)19-14-4-5-17-9-18-14/h2-6,9,11H,7-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFHCLSFMFTSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.